

An In-Depth Technical Guide to 3,5-Diaminoanisole: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 5-Methoxybenzene-1,3-diamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminoanisole, with the CAS number 100-96-9, is an aromatic amine characterized by a methoxy group and two amino groups at the 3 and 5 positions of a benzene ring.^[1] While its isomers, particularly 2,4-diaminoanisole, have been extensively studied due to their historical use in hair dyes and subsequent toxicological scrutiny, 3,5-diaminoanisole remains a less-explored yet valuable chemical intermediate.^{[2][3][4]} Its unique substitution pattern offers specific steric and electronic properties that make it a promising building block in various fields, from polymer science to medicinal chemistry. This guide provides a comprehensive technical overview of 3,5-diaminoanisole, focusing on its synthesis, physicochemical properties, potential applications, and safety considerations, designed to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of 3,5-diaminoanisole are not extensively reported in publicly available literature. However, based on its chemical structure and data for analogous compounds, the following properties can be summarized.

Table 1: Physicochemical Properties of 3,5-Diaminoanisole

Property	Value	Source/Comment
CAS Number	100-96-9	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1]
Molecular Weight	138.17 g/mol	[1]
Appearance	Expected to be a solid, potentially off-white to light brown crystals or powder.	Inferred from similar aromatic diamines.
Melting Point	Data not readily available.	
Boiling Point	Data not readily available. For comparison, 3,5-diaminotoluene has a boiling point of 283-285 °C.[5]	
Solubility	Expected to be soluble in organic solvents like ethanol, ether, and DMSO. Solubility in water is likely to be limited but may be enhanced in acidic conditions due to the basicity of the amino groups.[5][6]	Inferred from analogous compounds.

Spectroscopic Data:

Specific, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3,5-diaminoanisole are not widely published. Researchers synthesizing or using this compound should perform their own analytical characterization. Predicted spectra can be generated using computational chemistry software. For reference, the ¹³C NMR spectrum of the related compound, 2,4-diaminoanisole, has been predicted. The mass spectrum of an aromatic amine typically shows a prominent molecular ion peak, which would be an odd number in the case of 3,5-diaminoanisole due to the presence of two nitrogen atoms.[7]

Synthesis of 3,5-Diaminoanisole

The most logical and established synthetic route to 3,5-diaminoanisole is through the reduction of its dinitro precursor, 3,5-dinitroanisole. Catalytic hydrogenation is a common and effective method for this transformation, offering high yields and cleaner reaction profiles compared to other reduction methods like using metal powders in acidic media.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: Catalytic Hydrogenation of 3,5-Dinitroanisole

This protocol is a representative procedure based on established methods for the reduction of dinitroaromatic compounds.[\[8\]](#)[\[11\]](#)

Materials:

- 3,5-Dinitroanisole
- Palladium on carbon (Pd/C, 5-10 wt%)
- Ethanol or other suitable solvent
- Hydrogen gas
- Filter aid (e.g., Celite)

Procedure:

- In a high-pressure hydrogenation vessel, dissolve 3,5-dinitroanisole in a suitable solvent such as ethanol.
- Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
- Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
- Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
- Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction.

- Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.
- Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
- Filter the reaction mixture through a pad of filter aid to remove the catalyst.
- Wash the filter cake with the solvent to ensure complete recovery of the product.
- Remove the solvent from the filtrate under reduced pressure to yield the crude 3,5-diaminoanisole.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

- Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.
- Solvent: Ethanol is a common choice as it is a good solvent for many organic compounds and is relatively inert under hydrogenation conditions.
- Hydrogen Pressure: The applied hydrogen pressure influences the reaction rate. Higher pressures generally lead to faster reactions.
- Temperature: While many hydrogenations proceed at room temperature, gentle heating can increase the reaction rate without promoting side reactions.

Synthesis of 3,5-Diaminoanisole via Catalytic Hydrogenation



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Caption: Synthesis of 3,5-Diaminoanisole via Catalytic Hydrogenation.

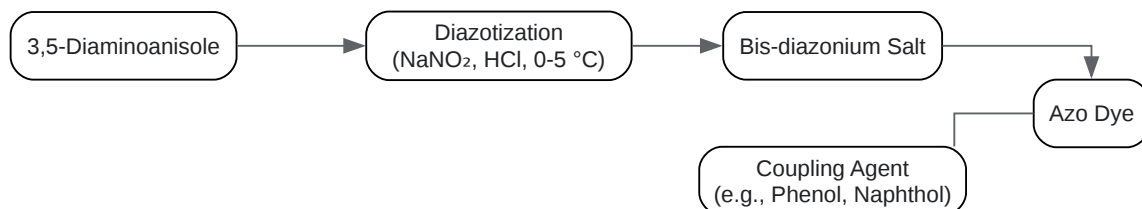
Applications in Research and Development

The bifunctional nature of 3,5-diaminoanisole, with its two nucleophilic amino groups and an electron-donating methoxy group, makes it a versatile building block for the synthesis of more complex molecules.

Precursor for Azo Dyes

Aromatic diamines are fundamental components in the synthesis of azo dyes.^{[12][13]} The amino groups can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The methoxy group in 3,5-diaminoanisole can act as an auxochrome, potentially influencing the color and fastness properties of the resulting dye.

Workflow for Azo Dye Synthesis



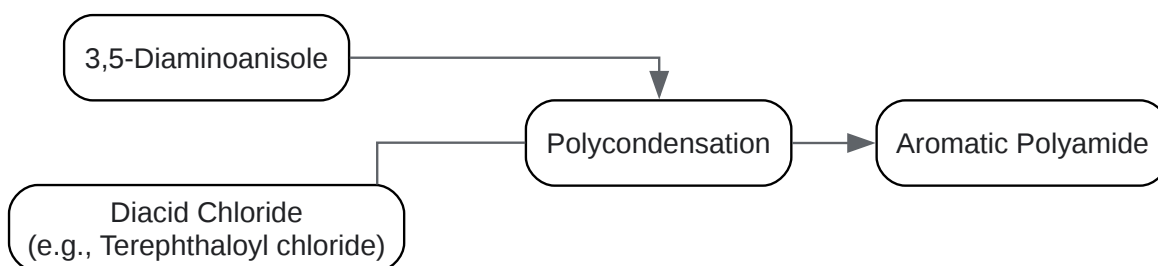
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Caption: Workflow for Azo Dye Synthesis.

Monomer for High-Performance Polyamides

The diamino functionality of 3,5-diaminoanisole allows it to be used as a monomer in the synthesis of polyamides.^{[14][15]} Condensation polymerization with dicarboxylic acids or their derivatives would lead to the formation of aromatic polyamides (aramids). The meta-orientation of the amino groups and the presence of the methoxy group would influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength.

Workflow for Polyamide Synthesis

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Caption: Workflow for Polyamide Synthesis.

Building Block in Medicinal Chemistry

Aromatic diamines are valuable scaffolds in drug discovery for the synthesis of various heterocyclic compounds with potential biological activity. While specific applications of 3,5-diaminoanisole in this area are not well-documented, its structure suggests it could be a precursor for the synthesis of benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles that are prevalent in many pharmaceuticals. The unique substitution pattern could lead to novel derivatives with interesting pharmacological profiles.

Safety and Toxicology

Comprehensive toxicological data for 3,5-diaminoanisole is limited. The available information is primarily from safety data sheets provided by chemical suppliers.

Hazard Classification:

- Skin Irritation: Causes skin irritation.[1]
- Eye Irritation: Causes serious eye irritation.[1]
- Skin Sensitization: May cause an allergic skin reaction.[1]

Handling and Personal Protective Equipment (PPE):

- Wear protective gloves, clothing, and eye/face protection.[1]
- Use in a well-ventilated area and avoid breathing vapors, mist, or gas.[1]
- Standard laboratory safety practices should be strictly followed.

Toxicological Data:

Detailed studies on the mutagenicity, carcinogenicity, and neurotoxicity of 3,5-diaminoanisole are not readily available in the scientific literature. It is important to note that many aromatic amines are known to be mutagenic or carcinogenic.[16] For instance, the isomer 2,4-diaminoanisole is a known animal carcinogen.[2][3][4] Therefore, 3,5-diaminoanisole should be handled with caution as a potentially hazardous substance until more comprehensive toxicological data becomes available.

Conclusion

3,5-Diaminoanisole is a chemical intermediate with significant potential in various scientific and industrial applications. Its synthesis via the catalytic hydrogenation of 3,5-dinitroanisole is a well-established and efficient method. While there is a notable lack of comprehensive data on its physicochemical properties and toxicology, its structural features suggest its utility as a building block for azo dyes, high-performance polyamides, and novel heterocyclic compounds in medicinal chemistry. This guide provides a foundational understanding of 3,5-diaminoanisole, intended to assist researchers in its safe handling and innovative application, while also highlighting the need for further investigation into its properties and biological effects.

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